Acetyl Bromid

Übersicht

Beschreibung

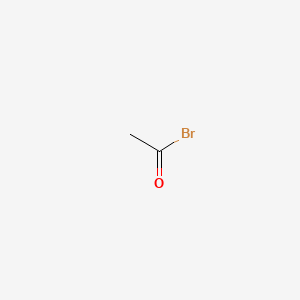

Acetyl bromide is an acyl bromide compound with the chemical formula CH₃COBr. It is a colorless, volatile liquid with a pungent odor. Acetyl bromide is primarily used as a reagent in organic synthesis, particularly in the acetylation of alcohols and amines to form acetate esters and acetamides .

Wissenschaftliche Forschungsanwendungen

Acetyl bromide has a wide range of applications in scientific research:

Chemistry: It is used as an acetylating agent in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.

Biology: Acetyl bromide is used in the quantification of lignin in plant cell wall residues.

Medicine: It is involved in the synthetic process of certain pharmaceuticals, including anti-HIV agents.

Industry: Acetyl bromide is used as an intermediate in the production of dyes and other industrial chemicals.

Wirkmechanismus

Target of Action

Acetyl bromide is an acyl bromide compound . It primarily targets water, alcohols, and amines . In the presence of these substances, acetyl bromide undergoes chemical reactions to produce different compounds.

Mode of Action

Acetyl bromide reacts vigorously with its targets. When it comes into contact with water, it hydrolyzes rapidly, forming acetic acid and hydrobromic acid . Similarly, it reacts with alcohols and amines to produce acetate esters and acetamides, respectively .

Biochemical Pathways

Acetyl bromide doesn’t directly participate in biochemical pathways within the body. For instance, acetic acid is a key metabolite in the Acetyl CoA pathway, which is involved in numerous biochemical processes including fatty acid oxidation/reduction, pyruvate oxidation, the citric acid cycle, and amino acid anabolism/catabolism .

Pharmacokinetics

Its rapid reaction with water to form acetic acid and hydrobromic acid suggests that it’s quickly metabolized upon contact with biological fluids .

Result of Action

The primary molecular effect of acetyl bromide’s action is the production of acetic acid and hydrobromic acid upon contact with water . In the presence of alcohols and amines, it forms acetate esters and acetamides, respectively . These reactions are typically exothermic and release heat. On a cellular level, acetyl bromide is corrosive and can cause tissue damage .

Action Environment

The action of acetyl bromide is highly influenced by environmental factors. It decomposes violently upon contact with water, steam, methanol, or ethanol to form hydrogen bromide gas and acetic acid . It also reacts vigorously with bases, both organic and inorganic . Therefore, the presence of these substances in the environment can significantly affect the action, efficacy, and stability of acetyl bromide.

Biochemische Analyse

Biochemical Properties

Acetyl bromide plays a significant role in biochemical reactions, particularly in the formation of acetyl derivatives. It reacts with alcohols and amines to produce acetate esters and acetamides, respectively . In these reactions, acetyl bromide interacts with various enzymes and proteins, facilitating the transfer of the acetyl group. For instance, it can react with hydroxyl groups in alcohols to form esters, which are important intermediates in biochemical pathways.

Molecular Mechanism

At the molecular level, acetyl bromide exerts its effects through the formation of acetyl derivatives. It reacts with nucleophiles, such as hydroxyl and amino groups, to form acetylated products. This reaction involves the nucleophilic attack on the carbonyl carbon of acetyl bromide, followed by the release of bromide ion . The acetylation of biomolecules can result in enzyme inhibition or activation, depending on the target molecule and the context of the reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acetyl bromide can change over time due to its stability and reactivity. Acetyl bromide hydrolyzes rapidly in water, forming acetic acid and hydrobromic acid . This hydrolysis can affect the long-term stability of acetyl bromide in aqueous solutions. Additionally, the acetylation of biomolecules by acetyl bromide can have long-term effects on cellular function, depending on the stability of the acetylated products.

Metabolic Pathways

Acetyl bromide is involved in metabolic pathways that include the formation of acetate esters and acetamides. It reacts with alcohols and amines to produce these compounds, which are important intermediates in various biochemical processes . The interaction of acetyl bromide with enzymes and cofactors in these pathways can influence metabolic flux and the levels of metabolites.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acetyl bromide can be synthesized by reacting phosphorus tribromide with acetic acid. The reaction proceeds as follows: [ 3 \text{CH}_3\text{COOH} + \text{PBr}_3 \rightarrow 3 \text{CH}_3\text{COBr} + \text{H}_3\text{PO}_3 ] This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of acetyl bromide .

Industrial Production Methods: In industrial settings, acetyl bromide is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the separation and purification of acetyl bromide from the reaction mixture.

Analyse Chemischer Reaktionen

Types of Reactions: Acetyl bromide undergoes several types of chemical reactions, including:

Hydrolysis: Acetyl bromide hydrolyzes rapidly in water to form acetic acid and hydrobromic acid. [ \text{CH}_3\text{COBr} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{HBr} ]

Acetylation: It reacts with alcohols and amines to produce acetate esters and acetamides, respectively. [ \text{CH}_3\text{COBr} + \text{R-OH} \rightarrow \text{CH}_3\text{COOR} + \text{HBr} ] [ \text{CH}_3\text{COBr} + \text{R-NH}_2 \rightarrow \text{CH}_3\text{CONHR} + \text{HBr} ]

Common Reagents and Conditions:

Alcohols and Amines: These are commonly used reagents in acetylation reactions with acetyl bromide.

Anhydrous Conditions: To prevent hydrolysis, reactions involving acetyl bromide are typically carried out under anhydrous conditions.

Major Products:

Acetate Esters: Formed from the reaction with alcohols.

Acetamides: Formed from the reaction with amines.

Vergleich Mit ähnlichen Verbindungen

Acetyl Chloride (CH₃COCl): Similar to acetyl bromide, acetyl chloride is used as an acetylating agent. acetyl bromide is more reactive due to the presence of the bromine atom, which is a better leaving group compared to chlorine.

Acetyl Iodide (CH₃COI): Acetyl iodide is another acetylating agent, but it is less commonly used due to its higher reactivity and instability.

Uniqueness of Acetyl Bromide:

Reactivity: Acetyl bromide is more reactive than acetyl chloride but less reactive than acetyl iodide, making it a versatile reagent in organic synthesis.

Applications: Its unique reactivity profile makes it suitable for specific applications where controlled acetylation is required.

Biologische Aktivität

Acetyl bromide (CH₃COBr) is a chemical compound that has garnered interest in various fields, particularly in organic chemistry and biological research. Its biological activity is primarily studied in the context of its applications in lignin quantification and its interactions with biological molecules.

Overview of Acetyl Bromide

Acetyl bromide is a colorless liquid that serves as an acetylating agent. It is known for its reactivity with hydroxyl groups, making it useful in organic synthesis and analytical chemistry. The compound is also recognized for its potential biological effects, including toxicity and irritant properties.

1. Lignin Quantification

One of the significant applications of acetyl bromide is in the quantification of lignin in plant materials. The acetyl bromide assay has been developed to measure lignin concentrations rapidly and sensitively. This method involves the degradation of lignin to form soluble acetyl derivatives, which can be quantified spectrophotometrically.

- Mechanism : Acetyl bromide reacts with lignin, leading to the formation of acetyl derivatives on free hydroxyl groups and bromide substitution on the α-carbon hydroxyl groups of the lignin backbone. This reaction allows for complete solubilization of lignin, which can then be measured at a wavelength of 280 nm .

- Sensitivity : The assay has been shown to be effective across various plant tissues, providing consistent results compared to traditional methods like the Klason method and thioglycolic acid method .

| Method | Sensitivity | Recovery Rate | Notes |

|---|---|---|---|

| Acetyl Bromide Assay | High | Similar or better than other methods | Fast and simple |

| Klason Method | Moderate | Lower recovery in less lignified tissues | More complex |

| Thioglycolic Acid Method | Low | Up to 95% lower recovery | Significant losses during procedure |

2. Toxicological Studies

Acetyl bromide is classified as a corrosive substance that can cause severe irritation to skin, eyes, and respiratory tract upon exposure. While it has not been shown to cause cancer in animal studies, it poses significant health risks through acute and chronic exposure .

- Acute Effects : Exposure can lead to irritation of the nose and throat, coughing, and potential pulmonary edema .

- Chronic Effects : Long-term exposure may result in bronchitis and chronic skin irritation .

Case Study 1: Lignin Measurement in Sugarcane

A study conducted on sugarcane bagasse utilized the acetyl bromide assay to determine lignin concentration. Results indicated that this method provided reliable measurements compared to other traditional methods, enhancing efficiency in biomass research .

Case Study 2: Optimization of Reaction Conditions

Research focused on optimizing reaction conditions for the acetyl bromide assay revealed that temperature and reaction time significantly impact lignin solubilization. Lowering the temperature from 70°C to 50°C while extending reaction time improved results by minimizing polysaccharide degradation .

Eigenschaften

IUPAC Name |

acetyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrO/c1-2(3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXACINHVKSMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrO, Array | |

| Record name | ACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060140 | |

| Record name | Acetyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetyl bromide appears as a colorless fuming liquid with a pungent odor. Vapors irritate eyes and mucous membranes. Corrosive to metals and tissue. Density 13.9 lb / gal., Clear fuming liquid with a pungent odor; [HSDB], COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR. | |

| Record name | ACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

169 °F at 760 mmHg (USCG, 1999), 74 °C, 76 °C | |

| Record name | ACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

110 °C (230 °F) - closed cup, 75 °C | |

| Record name | Acetyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Violently decomposed by water or alcohol, Miscible with ether, chloroform, benzene, Soluble in ether, chloroform, benzene, Miscible with ether, benzene, chloroform; soluble in acetone, Solubility in water: reaction | |

| Record name | Acetyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.66 at 60.8 °F (USCG, 1999) - Denser than water; will sink, Density: 1.52 at 9 °C, Saturated liquid density: 103.599 lb/cu ft at 70 °F, Vapor specific gravity: 4.24; Saturated vapor density: 0.04488 lb/cu ft at 70 °F, Relative density (water = 1): 1.5 | |

| Record name | ACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.2 | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

122.0 [mmHg], 122 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 13 | |

| Record name | Acetyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Fuming liquid, Colorless fuming liquid | |

CAS No. |

506-96-7, 74787-38-5 | |

| Record name | ACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl bromide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 74787-38-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O18V5XYO0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-141.7 °F (USCG, 1999), -95.5 °C, -96 °C | |

| Record name | ACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of acetyl bromide in plant science research?

A1: Acetyl bromide is widely used for determining lignin content in plant materials, particularly in studies focusing on biomass composition and digestibility. [, , , , , , , , , , , , ]

Q2: How does acetyl bromide interact with lignin?

A2: Acetyl bromide reacts with lignin through acetylation and bromination. Primary (γ-) hydroxyl groups in lignin are acetylated, while benzylic (α-) hydroxyl groups undergo bromination via their acetates. This process leads to the complete solubilization of lignin, enabling its quantification. [, ]

Q3: What spectroscopic methods are used to characterize acetyl bromide and its reaction products with lignin?

A3: Researchers employ ultraviolet-visible (UV-Vis) spectrophotometry to quantify lignin after reaction with acetyl bromide by measuring absorbance at 280 nm. [, , , , , , , , , , , , , , ] Additionally, Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are used to analyze the structural changes in lignin and identify reaction products. [, , ]

Q4: What are the limitations of using the acetyl bromide method for lignin determination?

A4: While effective for quantifying lignin in woody plants and some grasses, the acetyl bromide method can produce inaccurate results when analyzing certain vegetable fibers. These inaccuracies stem from the presence of interfering compounds or the unique properties of the lignin within these materials. [, ] Additionally, prolonged reaction times and high temperatures during the acetyl bromide assay can lead to the degradation of carbohydrates like xylans, potentially overestimating lignin content. [, ]

Q5: What alternatives exist for lignin determination besides the acetyl bromide method?

A5: Several alternative methods for lignin quantification include the Klason lignin method, acid detergent lignin (ADL) method, potassium permanganate lignin (PerL) method, and thioglycolic acid method. These methods differ in their extraction procedures, chemical treatments, and accuracy depending on the plant material analyzed. Researchers often compare these methods to obtain a comprehensive understanding of lignin content and composition. [, , , , , , ]

Q6: What is the molecular formula and weight of acetyl bromide?

A6: The molecular formula for acetyl bromide is C2H3BrO, and its molecular weight is 122.95 g/mol. []

Q7: How does the structure of acetyl bromide influence its reactivity?

A7: The presence of a highly electronegative bromine atom adjacent to the carbonyl group in acetyl bromide contributes to its high reactivity. This electron-withdrawing effect polarizes the carbonyl group, making it more susceptible to nucleophilic attack. []

Q8: Can acetyl bromide be used as a reagent in organic synthesis beyond lignin analysis?

A8: Yes, acetyl bromide serves as a versatile reagent in organic synthesis. It can be used for: * Protecting group removal: Acetyl bromide in alcohols can remove N-tert-butyloxycarbonyl (Boc), N-carboxybenzyl (Cbz), and N-acetyl (Ac) protecting groups from amines. [] * Esterifications and transesterifications: Acetyl bromide in alcohols facilitates the formation of esters from carboxylic acids and alcohols. [] * Debenzylation: Acetyl bromide can cleave aryl-O-benzyl ethers, removing the benzyl protecting group. [] * Heterocycle synthesis: Acetyl bromide can be used to synthesize quinoxalinones, benzoxazinones, and benzothiazinones from appropriate starting materials. [, ]

Q9: How does acetyl bromide react with (2-ethoxyvinyl)stannanes?

A9: Acetyl bromide cleaves the Sn-C= bond in (2-ethoxyvinyl)stannanes, yielding tributyltin bromide and vinyl ethers. This contradicts earlier reports suggesting heterolytic fragmentation as the primary reaction pathway. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.